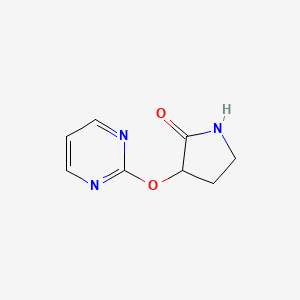

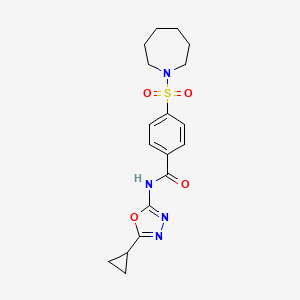

![molecular formula C16H13N3O4S B2861614 N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034302-75-3](/img/structure/B2861614.png)

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains several functional groups including a 1,2,4-oxadiazole ring, a thiophene ring, and a 1,4-dioxine ring. Compounds containing these functional groups have been studied for various applications, particularly in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The 1,2,4-oxadiazole, thiophene, and 1,4-dioxine rings would likely contribute to the overall shape and electronic properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the 1,2,4-oxadiazole ring can participate in various reactions due to its low aromaticity and the presence of a weak O–N bond .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the 1,2,4-oxadiazole ring could contribute to its electronic properties .作用机制

Target of Action

1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities . They have been used in the development of novel antibacterial agents , and some derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Mode of Action

1,2,4-oxadiazole derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes . For instance, some 1,3,4-oxadiazole derivatives have been found to induce anticancer activity by targeting NF-κB in hepatocellular carcinoma cells .

Biochemical Pathways

For example, some derivatives have been found to decrease the phosphorylation of IκB (Ser 32) in the cytoplasmic extract and p65 (Ser 536) in the nuclear extract of hepatocellular carcinoma cells .

Pharmacokinetics

It’s worth noting that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability , which could potentially impact the bioavailability of this compound.

Result of Action

Some 1,2,4-oxadiazole derivatives have been found to induce antiproliferative effects in a dose- and time-dependent manner, significantly increase the percentage of sub-g1 cell population, and induce apoptosis .

Action Environment

It’s worth noting that the stability and efficacy of 1,2,4-oxadiazole derivatives can be influenced by various factors, including the presence of other chemical groups in the molecule, the ph of the environment, and the presence of metabolic enzymes .

未来方向

属性

IUPAC Name |

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S/c1-9-17-15(23-19-9)10-6-7-24-16(10)18-14(20)13-8-21-11-4-2-3-5-12(11)22-13/h2-7,13H,8H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQJMDFYFTXSHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3COC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

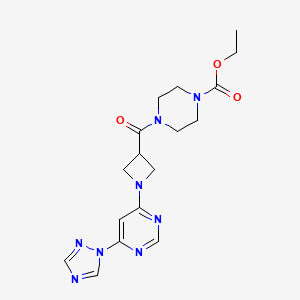

![2-{7-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}-N-phenylacetamide](/img/no-structure.png)

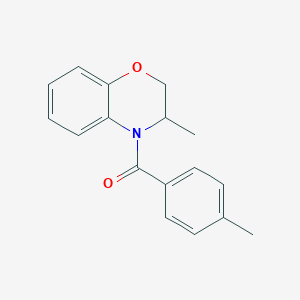

![4-[(3-Bromobenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2861535.png)

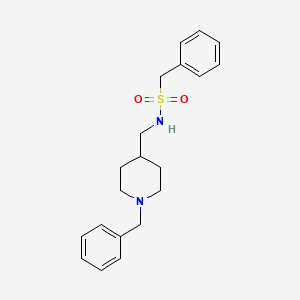

![(2S)-Bicyclo[2.2.2]octan-2-amine;hydrochloride](/img/structure/B2861544.png)

![2-(4-ethoxyphenyl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2861545.png)

![[4-(4-Methoxy-phenyl)-4-methyl-2,5-dioxo-imidazolidin-1-yl]-acetic acid](/img/structure/B2861552.png)

![[1-(Oxan-2-yl)cyclobutyl]methanol](/img/structure/B2861553.png)